molecular formula C27H55N3O4 B12710703 (2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate CAS No. 94108-87-9

(2-Hydroxyethyl)ammonium 3-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethoxy)propionate

Cat. No.: B12710703
CAS No.: 94108-87-9
M. Wt: 485.7 g/mol
InChI Key: GRVBVJGBFCOGMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Evofosfamide involves several steps. The compound is prepared by reacting 1-methyl-2-nitro-1H-imidazole with N,N’-bis(2-bromoethyl)phosphorodiamidate. The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Evofosfamide undergoes several types of chemical reactions, primarily due to its structure. The compound can undergo:

Common reagents and conditions used in these reactions include reductases such as NADPH cytochrome P450, which facilitate the reduction process . The major products formed from these reactions include bromo-isophosphoramide mustard and azole derivatives.

Scientific Research Applications

Evofosfamide has a wide range of scientific research applications:

    Chemistry: It is studied for its unique reactivity under hypoxic conditions, making it a valuable tool for understanding chemical reactions in low-oxygen environments.

    Biology: The compound is used to study cellular responses to hypoxia and the mechanisms of hypoxia-activated prodrugs.

    Medicine: Evofosfamide is being evaluated in clinical trials for the treatment of various tumor types.

Mechanism of Action

Evofosfamide exerts its effects through a mechanism involving hypoxia-activated prodrug activation. Under normal oxygen conditions, the compound remains relatively inert. in hypoxic conditions, such as those found in tumors, the compound undergoes a one-electron reduction mediated by cellular reductases. This reduction leads to the formation of a radical anion, which then fragments to release the active cytotoxic agent bromo-isophosphoramide mustard . This selective activation allows for targeted therapy, minimizing damage to healthy tissues.

Comparison with Similar Compounds

Evofosfamide is unique among hypoxia-activated prodrugs due to its specific activation mechanism and the nature of its cytotoxic agent. Similar compounds include:

    Tirapazamine: Another hypoxia-activated prodrug that releases cytotoxic agents under low oxygen conditions.

    PR-104: A prodrug that is activated under hypoxic conditions to release DNA cross-linking agents.

Compared to these compounds, Evofosfamide offers a distinct advantage in its specific activation pathway and the nature of its cytotoxic agent, making it a valuable tool in targeted cancer therapy .

Properties

CAS No.

94108-87-9

Molecular Formula

C27H55N3O4

Molecular Weight

485.7 g/mol

IUPAC Name

3-[2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate;2-hydroxyethylazanium

InChI

InChI=1S/C25H48N2O3.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-20-27(24)21-23-30-22-18-25(28)29;3-1-2-4/h2-23H2,1H3,(H,28,29);4H,1-3H2

InChI Key

GRVBVJGBFCOGMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCOCCC(=O)[O-].C(CO)[NH3+]

Origin of Product

United States

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